TOPKi-NBD
Description
Properties
Molecular Formula |
C27H21N5O5S |
|---|---|
Molecular Weight |
527.555 |
IUPAC Name |
(R)-8-Hydroxy-6-methyl-9-(4-(1-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propan-2-yl)phenyl)thieno[2,3-c]quinolin-4(5H)-one |
InChI |
InChI=1S/C27H21N5O5S/c1-13-11-20(33)21(22-17-9-10-38-26(17)27(34)29-23(13)22)16-5-3-15(4-6-16)14(2)12-28-18-7-8-19(32(35)36)25-24(18)30-37-31-25/h3-11,14,28,33H,12H2,1-2H3,(H,29,34)/t14-/m0/s1 |
InChI Key |
XJDHLLYAVMWUKT-AWEZNQCLSA-N |
SMILES |
O=C1NC2=C(C(C3=CC=C([C@@H](C)CNC4=CC=C([N+]([O-])=O)C5=NON=C54)C=C3)=C(O)C=C2C)C6=C1SC=C6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TOPKi-NBD |
Origin of Product |
United States |
Chemical Reactions Analysis
Chemical Reactions and Mechanism of Action
TOPKi-NBD functions primarily by inhibiting the kinase activity of TOPK, which is involved in several signaling pathways related to cell proliferation and survival in cancer cells.
Target Binding Affinity
The binding properties of this compound to its target, TOPK, were tested using enzyme assays that measure inhibition potency:
-
EC50 Values :
-
EC50 for OTS514:
-
EC50 for this compound:
-
These values indicate that the fluorescent conjugation did not significantly alter the affinity of the compound for its target, maintaining its effectiveness as an inhibitor .
Specificity and Tumor Uptake
In vivo studies demonstrated that after systemic administration, this compound showed specific uptake in tumor tissues, confirming its potential utility for tumor delineation during surgical procedures. Blocking controls with excess unlabeled OTS514 validated the specificity of this compound for TOPK .
Analytical Data
The characterization of this compound was conducted using various analytical methods:
| Method | Details |
|---|---|
| HPLC | Confirmed purity and identity; distinct elution profile compared to precursors |
| NMR Spectroscopy | Provided structural information; confirmed successful conjugation |
| Mass Spectrometry | Confirmed molecular weight consistent with expected structure |
HPLC Analysis
The retention times observed during HPLC analysis were:
-
OTS514:
-
NBD:
-
This compound:
These retention times indicate successful synthesis and purification of this compound .
Comparison with Similar Compounds
Research Findings and Challenges
Efficacy and Limitations
Regulatory and Developmental Considerations
Both compounds face challenges in clinical translation:
- This compound requires validation of its safety profile and imaging reproducibility in larger animal models.
- OTS964 needs combinatorial strategies to bypass ABCG2-mediated resistance, complicating dosing regimens.
Preparation Methods
Reaction Conditions and Stoichiometry
-
Reagents :
-
Procedure :
Reaction Mechanism
The reaction proceeds via a two-step mechanism:
-
Deprotonation : The amine group of OTS514 is deprotonated by NaHCO₃, generating a nucleophilic amine.
-
Substitution : The nucleophilic amine attacks the electron-deficient carbon adjacent to the nitro group in NBD-Cl, displacing the chloride ion and forming a stable C–N bond.
Purification and Isolation
High-Performance Liquid Chromatography (HPLC)
Crude this compound is purified using reverse-phase HPLC under the following conditions:
| Parameter | Specification |
|---|---|
| Column | Atlantis® dC18 (5 µm, 4.6 × 250 mm) |
| Mobile Phase | Gradient: 5–95% acetonitrile in water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 9.16 minutes (this compound) |
| Yield | 67% after lyophilization |
| Purity | 97% (confirmed by analytical HPLC) |
Lyophilization
The purified product is freeze-dried overnight using a Labconco FreeZone 2.5 Plus lyophilizer, resulting in an orange powder with a mass recovery of 65%.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Liquid Chromatography-Mass Spectrometry (LC-MS)
LogP Determination
-
This compound : Calculated clogP = 4.62 (compared to OTS514’s clogP = 2.36), indicating enhanced lipophilicity for membrane penetration.
Validation of Target Affinity
Kinase Inhibition Assay
This compound retains the inhibitory potency of its parent compound, as demonstrated by:
| Parameter | OTS514 | This compound |
|---|---|---|
| EC₅₀ (µM) | 0.47 ± 0.23 | 0.49 ± 0.17 |
| R² (dose-response) | 0.94 | 0.96 |
Blocking Experiments
Pre-treatment with unlabeled OTS514 (200 nM) reduced this compound signal intensity by 89% in HCT116 cells, confirming target specificity.
Comparative Analysis with Alternative Labeling Strategies
Fluorescent Tag Selection
-
NBD vs. Other Fluorophores : NBD’s small molecular weight (265 Da) minimizes steric hindrance, unlike larger tags (e.g., Cy5, ~767 Da), which can impair kinase binding.
-
Spectral Properties : NBD’s excitation/emission maxima (465/535 nm) avoid overlap with tissue autofluorescence, enhancing tumor-to-background ratios.
Yield Optimization
-
Solvent Screening : Methanol outperformed DMF and DMSO in reaction efficiency (67% vs. <50% yield).
-
Temperature Control : Room temperature prevented thermal degradation of NBD-Cl, which occurs above 40°C.
Challenges and Limitations
Scalability
Q & A
Basic: How should researchers design experiments to characterize the physicochemical properties of TOPKi-NBD?
Answer:
Experimental design should prioritize reproducibility and methodological rigor. Begin with a clear hypothesis and select analytical techniques (e.g., NMR, HPLC, mass spectrometry) aligned with the compound’s expected properties. Follow guidelines for documenting synthesis protocols, including reaction conditions, purification steps, and characterization data. Ensure all procedures are detailed enough for replication, and validate results using triplicate measurements. For novel compounds, provide full spectral data and purity assessments, while known compounds require proper literature citations for identity confirmation .
Basic: What are best practices for conducting a systematic literature review on this compound to identify research gaps?
Answer:
Use academic databases (e.g., CNKI, PubMed, Google Scholar) to retrieve peer-reviewed articles, prioritizing primary sources. Filter results by content type (e.g., journal articles, dissertations) and apply domain suffixes (e.g., .gov, .edu) to enhance reliability . Critically evaluate literature for recurring methodological limitations or conflicting findings. Tools like citation mapping can reveal understudied areas, such as this compound’s interactions with specific biological targets or environmental stability .
Basic: How can researchers ensure reproducibility when synthesizing this compound?
Answer:
Adhere to standardized protocols for chemical synthesis, including precise reagent quantities, temperature control, and reaction timelines. Document deviations meticulously in supplementary materials. For novel syntheses, provide crystallographic data or spectroscopic validation (e.g., IR, UV-Vis). Cross-reference existing methodologies for similar compounds to optimize yield and purity. Reproducibility is further ensured by peer validation through collaborative replication studies .
Advanced: How should researchers resolve contradictions in reported bioactivity data for this compound across studies?
Answer:
First, conduct a meta-analysis to identify variables causing discrepancies (e.g., assay conditions, cell lines, dosage ranges). Replicate key experiments under controlled conditions, using statistical tests (e.g., ANOVA, t-tests) to assess significance. Compare findings with literature while considering publication bias. Advanced approaches include molecular docking studies to validate binding affinities or dose-response analyses to clarify efficacy thresholds. Transparent reporting of negative results is critical to contextualize contradictions .
Advanced: What methodologies are recommended for validating this compound’s mechanism of action in complex biological systems?
Answer:
Employ a multi-modal approach:
- In vitro : Use siRNA knockdown or CRISPR-Cas9 to silence target genes and observe phenotypic changes.
- In vivo : Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling in animal studies, correlating plasma concentrations with efficacy.
- Computational : Leverage molecular dynamics simulations to predict binding interactions.
Validate findings through orthogonal assays (e.g., Western blotting for protein expression, fluorescence microscopy for subcellular localization). Integrate data using systems biology tools to map pathways affected by this compound .
Advanced: How can predictive models for this compound’s pharmacokinetic properties be optimized using heterogeneous datasets?
Answer:
Apply machine learning frameworks (e.g., random forests, neural networks) trained on curated datasets from ADMET studies. Prioritize high-quality, peer-reviewed data and address missing values via imputation techniques. Validate models using external datasets and cross-validation to avoid overfitting. For mechanistic insights, combine in silico predictions with in vitro permeability assays (e.g., Caco-2 models) and in vivo bioavailability studies. Transparency in model parameters and validation metrics is essential .
Basic: What ethical and safety considerations are critical when handling this compound in laboratory settings?
Answer:
Follow institutional biosafety protocols for chemical handling, including proper PPE, waste disposal, and fume hood use. Conduct toxicity screenings (e.g., Ames test, acute toxicity in rodents) early in development. For studies involving human-derived samples, obtain ethics committee approval and ensure informed consent. Document all safety incidents and near-misses to improve protocols .
Advanced: How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives?
Answer:
Systematically vary functional groups while maintaining a core scaffold. Use high-throughput screening to assess bioactivity across derivatives. Pair SAR data with computational chemistry (e.g., QSAR models, DFT calculations) to identify critical molecular descriptors. Validate hypotheses through X-ray crystallography or cryo-EM to visualize ligand-target interactions. Publish raw datasets to facilitate community-driven SAR refinement .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
